Spiculisporic acid

Vue d'ensemble

Description

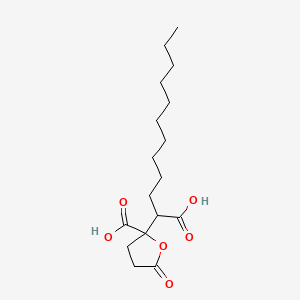

Spiculisporic acid is a bioactive γ-butenolide compound originally isolated from the fungus Penicillium spiculisporum . It is a fatty acid-type biosurfactant with one lactone ring and two carboxyl groups . This compound has gained attention due to its low propensity to cause skin irritation, antibacterial properties, and high surface activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Spiculisporic acid can be produced by the fungus Talaromyces trachyspermus under acidic conditions using hexoses, pentoses, and disaccharides as substrates . Glucose and sucrose are the most appropriate substrates for its production . The production process involves selecting a high-producing strain and optimizing medium components, conditions, and environments for its culture . Meat extract and FeCl3 have been identified as components that promote this compound production .

Industrial Production Methods

In industrial settings, this compound is produced using fed-batch bioreactor culture . The process involves using sucrose as a substrate, which shortens the lag time until the start of this compound production . The fed-batch culture with sucrose has resulted in a production yield of 60 g/L of this compound, with a total yield of 0.22 g this compound per gram of sucrose and a productivity of 6.6 g/L/day .

Analyse Des Réactions Chimiques

Types of Reactions

Spiculisporic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as spiculisporic acids B, C, and D . These derivatives have been isolated from marine-derived fungi and have shown promising biological activities .

Applications De Recherche Scientifique

Chemical Properties and Structure

Spiculisporic acid is known for its low irritation potential and high surface activity, making it suitable for use in products that come into contact with human skin. It has been isolated from the fungus Penicillium spiculisporum and exhibits a complex structure that includes:

- One lactone ring

- Two carboxyl groups

- A molecular formula of

Spectroscopic techniques such as NMR have been employed to elucidate its structure, confirming the presence of various functional groups essential for its biological activity .

2.1. Biosurfactant in Metal Remediation

This compound has been recognized for its application as a biosurfactant in environmental remediation, particularly in the removal of heavy metals from contaminated water sources. Its ability to sequester metal ions makes it an effective agent in decontamination processes. Studies indicate that SA can effectively bind to large metal cations, facilitating their removal from aqueous environments .

2.2. Cosmetic Formulations

Due to its low irritation properties and antibacterial activity, this compound is increasingly utilized in cosmetic products. It serves as an emulsifier and stabilizer in formulations, enhancing the texture and efficacy of creams and lotions. Its derivatives are reported to improve transdermal absorption of active ingredients, making them valuable in skincare applications .

3.1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens, including Staphylococcus aureus. The compound exhibits significant antibacterial activity with a minimum inhibitory concentration (MIC) that supports its use as a natural preservative in pharmaceutical formulations .

3.2. Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on cancer cell lines such as SGC-7901 (gastric adenocarcinoma) and SPC-A-1 (lung adenocarcinoma). While SA showed some cytotoxic effects, further investigations are needed to fully understand its potential as an anticancer agent .

Agricultural Applications

This compound's properties extend to agricultural uses where it may function as a bioactive agent in pest control or as a soil conditioner. Its surfactant qualities can enhance the efficacy of pesticide formulations by improving the distribution and penetration of active ingredients into plant tissues .

Case Studies and Research Findings

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to spiculisporic acid include other γ-butenolide derivatives such as spiculisporic acids B, C, and D . These compounds share similar structural features and biological activities .

Uniqueness

This compound is unique due to its high surface activity, low skin irritation potential, and broad-spectrum antimicrobial properties . Its ability to be produced from renewable resources using biotechnology makes it an attractive alternative to synthetic surfactants derived from petroleum .

Activité Biologique

Spiculisporic acid (SA), a γ-butenolide derivative, has garnered attention for its biological activities, particularly its antimicrobial properties and potential applications in bioremediation and as a biosurfactant. This article synthesizes findings from various studies regarding the biological activity of this compound, emphasizing its antimicrobial effects, cytotoxicity, and production methods.

Chemical Structure and Properties

This compound is characterized by a lactone ring and two carboxylic acid groups, contributing to its surfactant properties. It is produced by various fungal species, notably from the genera Talaromyces and Aspergillus.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of pathogens. Notably, several studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A study reported that this compound isolated from Aspergillus cejpii showed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 3.9 to 31.25 μg/mL against strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

- In another investigation, spiculisporic acids B–D demonstrated weak antibacterial activity against Staphylococcus aureus with inhibition zones measuring between 9.6 mm to 11.6 mm at a concentration of 20 mg/mL .

| Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 3.9 | - |

| Pseudomonas aeruginosa | 15.6 | - |

| Staphylococcus aureus | 31.25 | 11.5 |

| MRSA (H1) | 15.6 | - |

Cytotoxicity Studies

Cytotoxicity assessments of this compound have shown limited effects on human cancer cell lines:

- Spiculisporic acids B–D were tested against human gastric adenocarcinoma (SGC-7901) and lung adenocarcinoma (SPC-A-1) cell lines, yielding IC50 values greater than 50 μg/mL , indicating minimal cytotoxicity . This suggests that while SA may possess antimicrobial properties, it does not exhibit significant cytotoxic effects on these cancer cell lines at the tested concentrations.

Production Methods

The production of this compound has been optimized through various fermentation techniques:

- A notable study demonstrated that Talaromyces trachyspermus could produce 5.2 g/L of this compound when cultured under optimal conditions with glucose as a substrate . The strain was capable of producing SA in fed-batch cultures, achieving yields of 60 g/L under specific conditions .

Production Conditions:

- Substrate: Glucose and sucrose were identified as effective substrates.

- Culture Conditions: Optimal nitrogen sources included meat extract and trace metal ions like FeCl₃.

- Fermentation Type: Both baffle flask cultures and bioreactor setups were utilized, with flask cultures yielding slightly higher production rates.

Propriétés

IUPAC Name |

2-(1-carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O6/c1-2-3-4-5-6-7-8-9-10-13(15(19)20)17(16(21)22)12-11-14(18)23-17/h13H,2-12H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXHHVJPGQUPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C(=O)O)C1(CCC(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859380 | |

| Record name | 2-(1-Carboxyundecyl)-5-oxooxolane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65759-98-0, 469-77-2 | |

| Record name | 2-Carboxy-α-decyltetrahydro-5-oxo-2-furanacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65759-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiculisporic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dicarboxy-gamma-pentadecanolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.